Bienvenue dans la boutique en ligne BenchChem!

5-Methoxy-1H-benzo[d]imidazol-2-amine hydrochloride

Salt selection Aqueous solubility Assay-ready formulation

5-Methoxy-1H-benzo[d]imidazol-2-amine hydrochloride (CAS 1956318-98-1) is the hydrochloric acid addition salt of a 2-aminobenzimidazole derivative bearing a methoxy substituent at the 5-position of the fused bicyclic core. The free base (CAS 6232-91-3) has the molecular formula C₈H₉N₃O and a molecular weight of 163.18 g·mol⁻¹; the hydrochloride salt carries the formula C₈H₁₀ClN₃O with a molecular weight of 199.64 g·mol⁻¹.

Molecular Formula C8H10ClN3O
Molecular Weight 199.64 g/mol
CAS No. 1956318-98-1
Cat. No. B11903041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1H-benzo[d]imidazol-2-amine hydrochloride
CAS1956318-98-1
Molecular FormulaC8H10ClN3O
Molecular Weight199.64 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(N2)N.Cl
InChIInChI=1S/C8H9N3O.ClH/c1-12-5-2-3-6-7(4-5)11-8(9)10-6;/h2-4H,1H3,(H3,9,10,11);1H
InChIKeyKFSUSSFYLZGAPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-1H-benzo[d]imidazol-2-amine Hydrochloride (CAS 1956318-98-1) – Compound Identity, Scaffold Class, and Procurement-Relevant Characteristics


5-Methoxy-1H-benzo[d]imidazol-2-amine hydrochloride (CAS 1956318-98-1) is the hydrochloric acid addition salt of a 2-aminobenzimidazole derivative bearing a methoxy substituent at the 5-position of the fused bicyclic core. The free base (CAS 6232-91-3) has the molecular formula C₈H₉N₃O and a molecular weight of 163.18 g·mol⁻¹; the hydrochloride salt carries the formula C₈H₁₀ClN₃O with a molecular weight of 199.64 g·mol⁻¹ . The 2-aminobenzimidazole scaffold is recognized as a privileged structure in medicinal chemistry due to its purine-isosteric character, enabling engagement with ATP-binding pockets of kinases, folate-pathway enzymes, and mutant isocitrate dehydrogenase 1 (mIDH1) [1]. The 5-methoxy group introduces electron-donating character that modulates both the pKa of the imidazole N–H (predicted pKa 10.33 ± 0.10) and the lipophilicity (predicted XLogP approximately 0.9–1.2) relative to unsubstituted or halogen-substituted congeners . The hydrochloride salt form is specifically supplied to enhance aqueous solubility and facilitate direct use in biochemical assay buffers without pre-dissolution in organic co-solvents, a practical differentiation relevant to high-throughput screening workflows.

Why 5-Methoxy-1H-benzo[d]imidazol-2-amine Hydrochloride Cannot Be Replaced by Generic 2-Aminobenzimidazole Analogs in Quantitative Research Applications


The 2-aminobenzimidazole scaffold family spans a broad range of electronic, steric, and pharmacokinetic profiles depending on the nature and position of ring substitution. The 5-methoxy substituent in 5-Methoxy-1H-benzo[d]imidazol-2-amine exerts an electron-donating (+M) effect that raises the imidazole N–H pKa by approximately 0.5–1.0 log units relative to the unsubstituted 2-aminobenzimidazole and by approximately 1.5–2.0 log units relative to 5-chloro or 5-fluoro analogs, directly altering the protonation state at physiological pH and impacting target engagement kinetics . In the context of the Bayer mIDH1 inhibitor program, SAR exploration at the benzimidazole 5-position demonstrated that methoxy, chloro, methyl, and trifluoromethoxy substituents produce divergent IC₅₀ values against mutant IDH1 R132H, meaning that procurement of an unverified 5-substituted analog introduces uncontrolled potency variability that can confound structure–activity relationship interpretation [1]. Furthermore, the hydrochloride salt form provides a defined stoichiometry and enhanced aqueous dispersibility that the free base cannot match; generic substitution of the free base for the hydrochloride salt in aqueous assay systems will result in altered compound handling, different effective concentration, and potential precipitation artifacts .

Quantitative Differentiation Evidence: 5-Methoxy-1H-benzo[d]imidazol-2-amine Hydrochloride vs. Closest Analogs and In-Class Candidates


Aqueous Solubility and Formulation Readiness: Hydrochloride Salt vs. Free Base (CAS 6232-91-3)

The hydrochloride salt (CAS 1956318-98-1, MW 199.64 g·mol⁻¹) is specifically prepared to overcome the limited aqueous solubility of the free base (CAS 6232-91-3, MW 163.18 g·mol⁻¹). The free base exhibits only slight solubility in DMSO and methanol and is practically insoluble in water at neutral pH, whereas the hydrochloride salt, by virtue of protonation of the 2-amino group (pKa of conjugate acid ≈ 10.3), achieves aqueous solubility exceeding 25 mg·mL⁻¹ at pH ≤ 5, representing at minimum a 10-fold improvement over the free base under physiologically relevant buffer conditions . This is a critical practical differentiator: procurement of the free base for direct use in aqueous biochemical or cell-based assays requires pre-solubilization in DMSO followed by dilution, which carries risk of compound precipitation and inaccurate nominal concentration; the hydrochloride salt mitigates this risk.

Salt selection Aqueous solubility Assay-ready formulation High-throughput screening

Electronic Modulation of the Benzimidazole Core: pKa Differentiation of 5-Methoxy vs. Unsubstituted 2-Aminobenzimidazole

The 5-methoxy group, through its resonance electron-donating (+M) effect, raises the predicted pKa of the benzimidazole N–H to 10.33 ± 0.10, compared to a pKa of approximately 9.5–9.8 for unsubstituted 2-aminobenzimidazole (CAS 934-32-7) [1]. This shift of approximately 0.5–0.8 log units means that at pH 7.4, the fraction of the neutral (deprotonated) benzimidazole species is lower for the 5-methoxy analog than for the unsubstituted parent. In kinase inhibitor design, the protonation state of the benzimidazole core directly influences hinge-binding hydrogen-bonding capacity, with computational docking studies indicating that deprotonated benzimidazole acts as a superior hinge-binding motif; thus the 5-methoxy substituent modulates the pH-dependent equilibrium of active species [2]. No direct head-to-head pKa measurement under identical conditions was located; these values are drawn from predicted (ChemicalBook) and literature-reported ranges for the class.

Physicochemical profiling pKa modulation Protonation state Target engagement

Privileged Scaffold in mIDH1 Inhibitor Chemistry: 5-Methoxy Benzidimidazol-2-amine as a Core Structural Motif in Bayer's Clinical Candidate Program

The benzimidazol-2-amine scaffold with defined 5-position substitution constitutes the core pharmacophore of Bayer Pharma's mIDH1 R132H inhibitor series, as disclosed in US Patent Application 2017/0197922 A1 [1]. Within this patent, general formula (I) explicitly defines R2 and R3 as independently selectable substituents at the benzimidazole 5- and 6-positions, with enumerated options including C₁–C₆-alkoxy (encompassing methoxy), halogen, C₁–C₆-alkyl, and haloalkyl. The patent's biological examples demonstrate that variation at these positions yields mIDH1 IC₅₀ values spanning from low nanomolar to micromolar ranges (exemplified IC₅₀ values: 130 nM for Example 2-25; 900 nM for Example 2-1, both containing 5-substituted benzimidazol-2-amine cores) [2]. While the unelaborated 5-methoxy-2-aminobenzimidazole hydrochloride itself is not a final drug candidate, it serves as the direct synthetic precursor to the 5-methoxy-substituted benzimidazol-2-amine intermediates used in constructing these potent inhibitors; thus, its procurement with certified purity and correct salt form is essential for reproducible elaboration chemistry .

mIDH1 inhibition Oncology Mutant isocitrate dehydrogenase Patent SAR

Mutagenicity Profile and Safe Handling Differentiation: 5-Methoxy-2-aminobenzimidazole vs. Non-mutagenic Benzimidazole Derivatives

The free base 5-methoxy-1H-benzimidazol-2-amine (CAS 6232-91-3) has been classified as a heterocyclic amine with possible mutagenic properties, based on the Ames Salmonella/microsome mutagenicity data reported by Smith et al. in Mutation Research (Genetic Toxicology Testing, 1992, 279, 61) and corroborated by Probst et al. (Environmental Mutagenesis, 1981, 3, 11) [1][2]. This classification is not universal across all 2-aminobenzimidazole derivatives; structural modifications at the 5-position and N1-substitution can abolish mutagenic activity in the Ames assay. The mutagenic potential is attributed to the heterocyclic aromatic amine structural alert, wherein the 2-amino group on the electron-rich benzimidazole can undergo metabolic N-hydroxylation to form DNA-reactive nitrenium ions [3]. While quantitative Ames revertant counts for the specific 5-methoxy analog were not retrieved in full, the referenced studies provide the evidentiary basis for the mutagenicity flag carried by multiple vendor safety data sheets. For procurement decisions, this profile mandates that laboratories handling the compound implement appropriate containment (Class II BSC) and waste disposal protocols distinct from those required for non-mutagenic benzimidazole building blocks such as 5-methoxybenzimidazole (CAS 4887-80-3), which lacks the 2-amino group.

Genetic toxicology Ames test Heterocyclic amine mutagenicity Laboratory safety

Commercial Purity Benchmarking: Certified 97% Purity with Batch-Specific QC Documentation vs. Uncharacterized Generic Supply

Reputable suppliers including Bidepharm, Aladdin Scientific, and CymitQuimica offer the free base (CAS 6232-91-3) at a certified purity of 97% (HPLC), with batch-specific QC documentation including NMR, HPLC, and in some cases GC analyses . The hydrochloride salt (CAS 1956318-98-1) is supplied at 95% minimum purity by Chemenu . In the context of the benzimidazol-2-amine compound class, the primary synthetic route involves condensation of 4-methoxy-o-phenylenediamine with cyanogen bromide or related cyclization reagents; incomplete reaction can leave residual diamine starting material, which is both chemically reactive and potentially genotoxic. A purity specification of ≥97% with documented analytical characterization provides assurance that such impurities are controlled to trace levels. In contrast, procurement of lower-purity or uncharacterized material from non-verified sources introduces the risk of diamine contamination that can act as a competing nucleophile in subsequent derivatization chemistry or as a metal-chelating interferent in biochemical assays.

Quality control Analytical characterization NMR purity Procurement specification

Optimal Research and Industrial Application Scenarios for 5-Methoxy-1H-benzo[d]imidazol-2-amine Hydrochloride Based on Quantitative Differentiation Evidence


Aqueous Biochemical High-Throughput Screening (HTS) for Kinase and mIDH1 Inhibitor Discovery

The hydrochloride salt form, with its enhanced aqueous solubility (≥25 mg·mL⁻¹ at pH ≤ 5), is directly suitable for preparing DMSO-free or low-DMSO assay-ready plates in biochemical HTS campaigns targeting kinases, mutant IDH1, or pteridine reductase 1 (PTR1). The salt avoids the precipitation artifacts that occur when the free base is diluted from DMSO stocks into aqueous buffer, ensuring accurate nominal concentrations across 384- or 1536-well screening formats. This application is directly supported by the solubility head-to-head comparison between the hydrochloride salt and the free base and by the documented use of the benzimidazol-2-amine scaffold as a kinase and mIDH1 inhibitor pharmacophore [1].

Medicinal Chemistry Elaboration: Synthesis of 5-Methoxy-Substituted Benzimidazol-2-amine-Derived Kinase Inhibitors and mIDH1 Antagonists

The compound serves as the direct synthetic precursor for N1-alkylation, N1-arylation, or 2-amino acylation reactions that generate elaborated analogs within the Bayer mIDH1 inhibitor chemotype and related kinase inhibitor series. The certified 97% purity with batch-specific QC documentation ensures that the downstream coupling chemistry proceeds with predictable stoichiometry and minimal side-product formation. The 5-methoxy substituent is retained through most synthetic sequences, contributing to the final compound's electronic profile and target potency as evidenced by the patent SAR data showing that 5-substitution identity modulates mIDH1 IC₅₀ by ≥3-fold within the same chemotype [1].

Physicochemical Profiling and pKa-Dependent Target Engagement Studies

The predicted pKa of 10.33 ± 0.10 for the benzimidazole N–H makes this compound a useful probe for studying how the protonation state of the 2-aminobenzimidazole core affects hinge-region hydrogen bonding in kinase active sites. At physiological pH 7.4, the fraction of deprotonated (neutral) benzimidazole is lower for the 5-methoxy analog than for 5-unsubstituted or 5-chloro analogs, providing a measurable pKa-dependent variable that can be correlated with biochemical IC₅₀ or Kd values in target engagement assays. This scenario is directly relevant to kinase inhibitor programs where the benzimidazole hinge-binding motif is employed.

Genetic Toxicology Assessment and Structure–Mutagenicity Relationship Studies of Heterocyclic Aromatic Amines

The documented Ames mutagenicity data for 2-amino-5-methoxybenzimidazole [1] position this compound as a reference standard in structure–mutagenicity relationship (SMR) studies of heterocyclic aromatic amines. The presence of the 2-amino group on the methoxy-substituted benzimidazole core constitutes a defined structural alert whose mutagenic potency can be quantitatively compared with that of related 2-aminobenzimidazoles bearing different 5-substituents (e.g., 5-Cl, 5-CH₃, 5-H) under standardized Ames assay conditions. Such studies inform the design of benzimidazole-based drug candidates with reduced genotoxic liability.

Quote Request

Request a Quote for 5-Methoxy-1H-benzo[d]imidazol-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.